Pyridinyl-Imidazole Core Class: Validated p38 MAP Kinase Inhibition with Ki = 21 nM ATP-Competitive Binding
Pyridinyl-imidazole compounds containing the core structural motif of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol have been characterized as ATP-competitive p38α MAP kinase inhibitors. The reference inhibitor SB203580 (a trisubstituted pyridinyl imidazole) demonstrates Ki = 21 nM against phosphorylated p38 kinase in yeast-expressed enzyme assays, binding with 1:1 stoichiometry to the ATP pocket [1]. In head-to-head kinase panel screening, SB203580 showed no inhibition of 12 other protein kinases in vitro, establishing class-level kinase selectivity [2]. This pyridinyl-imidazole core provides a validated scaffold distinct from other imidazole-containing heterocycles lacking the pyridine nitrogen coordination geometry.
| Evidence Dimension | p38α MAP kinase inhibition potency |
|---|---|
| Target Compound Data | Pyridinyl-imidazole class: Ki = 21 nM (SB203580 representative) [1] |
| Comparator Or Baseline | ATP analog FSBA (irreversible ATP site modifier); 12 other protein kinases showed no inhibition by SB203580 |
| Quantified Difference | Ki = 21 nM; competitive with ATP (Km = 9.6 mM for intrinsic ATPase activity); 0/12 off-target kinases inhibited |
| Conditions | Yeast-expressed phosphorylated p38 kinase; peptide substrate assay; titration calorimetry confirmed 1:1 binding stoichiometry |
Why This Matters
Validates the pyridinyl-imidazole core as a kinase-targeting scaffold, supporting procurement for p38 MAPK or related kinase inhibitor development.
- [1] Gallagher TF, et al. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Nature Structural Biology, 1997. Ki = 21 nM for SB203580; Km = 9.6 mM for intrinsic ATPase. View Source
- [2] Lee JC, et al. A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature. 1994 Dec 22-29;372(6508):739-46. doi: 10.1038/372739a0. PMID: 7997261. View Source
